3alpha-Hydroxydesogestrel is a synthetic progestin, a type of hormone used in various hormonal contraceptives. It is a derivative of desogestrel, which itself is a progestin used in combination with estrogen in oral contraceptive pills. The compound plays a significant role in reproductive health by mimicking the effects of natural progesterone, thus influencing menstrual cycles and preventing ovulation.
3alpha-Hydroxydesogestrel is classified under synthetic steroids and is specifically categorized as a progestin. It acts primarily on progesterone receptors in the body, leading to various physiological effects. The compound is often studied for its pharmacological properties and potential applications in contraceptive formulations.
The synthesis of 3alpha-Hydroxydesogestrel involves several chemical reactions that transform desogestrel into its hydroxylated form. One common method includes the use of specific enzymes, such as 3 beta-hydroxysteroid dehydrogenase/Delta 5-->4-isomerase type 1, which facilitates the conversion of desogestrel to 3alpha-Hydroxydesogestrel through dehydrogenation reactions .
The synthesis typically requires precise control over reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification purposes.
The molecular structure of 3alpha-Hydroxydesogestrel features a steroid backbone characteristic of progestins. It has a hydroxyl group at the C3 position, which distinguishes it from desogestrel. The structural formula can be represented as follows:
3alpha-Hydroxydesogestrel can undergo various chemical reactions, primarily involving dehydrogenation to form its metabolites. For instance, it can be converted into Etonogestrel through enzymatic action .
The reaction typically involves:
The mechanism of action for 3alpha-Hydroxydesogestrel primarily revolves around its binding affinity to progesterone receptors. Upon binding, it initiates a cascade of biological effects that inhibit ovulation and alter the endometrial lining, making it less receptive to implantation.
Studies have shown that the compound effectively suppresses luteinizing hormone (LH) surge, which is essential for ovulation. Additionally, it modifies cervical mucus to impede sperm passage, further contributing to its contraceptive efficacy.
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity and purity.
3alpha-Hydroxydesogestrel has significant applications in the field of reproductive health:
3α-Hydroxydesogestrel (CAS 70805-84-4) is a pivotal intermediate metabolite in the bioactivation pathway of the progestogenic contraceptive steroid desogestrel. This monohydroxylated steroid features a hydroxyl group at the 3α position of the steroid nucleus, conferring distinct stereochemical and biochemical properties. Its formation represents the initial phase in the metabolic conversion of desogestrel—a prodrug—into the biologically active metabolite etonogestrel (3-ketodesogestrel). Research into this compound provides critical insights into cytochrome P450-mediated biotransformations, stereoselective metabolism, and the pharmacokinetic behavior of third-generation contraceptive agents [2] [5].
3α-Hydroxydesogestrel possesses the molecular formula C22H30O2 and a molecular weight of 326.48 g/mol. The compound’s systematic IUPAC name is (3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[α]phenanthrene-3,17-diol. Its structure retains the 13-ethyl, 17α-ethynyl, and 11-methylidene groups characteristic of desogestrel, with the defining modification occurring at carbon C3, where a ketone is reduced to an α-oriented hydroxyl group [3] [6] [9].
Table 1: Structural Properties of 3α-Hydroxydesogestrel
Property | Value |
---|---|
Molecular Formula | C22H30O2 |
Molecular Weight | 326.48 g/mol |
CAS Number | 70805-84-4 |
IUPAC Name | (3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Stereochemistry | 3α-hydroxy configuration |
Key Functional Groups | 3α-hydroxyl, 17β-hydroxyl, 11-methylidene, 13-ethyl, 17α-ethynyl |
Stereochemical precision governs the metabolic fate and biological activity of 3α-hydroxydesogestrel. The 3α-hydroxy group adopts an equatorial orientation in the A-ring chair conformation, enhancing its solvent accessibility and enzymatic oxidation potential compared to the 3β-epimer. This configuration is enzymatically reduced from the 3-keto group of precursors through stereospecific ketoreductases. The 17β-hydroxyl group remains critical for receptor engagement, while the 11-methylidene moiety influences molecular planarity and receptor binding kinetics [3] [6] [9].
3α-Hydroxydesogestrel occupies a central position in the hepatic and extrahepatic metabolic activation of desogestrel. This biotransformation proceeds via a well-characterized, two-step enzymatic pathway:
Table 2: Enzymes Catalyzing 3α-Hydroxydesogestrel Formation and Metabolism
Reaction | Primary Enzyme(s) | Kinetic Parameters | Inhibitors |
---|---|---|---|
Desogestrel → 3α-Hydroxydesogestrel | CYP2C9 (major), CYP2C19 (minor) | Km: 6.5 µM (CYP2C9)Vmax: 1269 pmol·mg⁻¹·min⁻¹ | Sulfaphenazole (Ki: 0.91 µM) |
3α-Hydroxydesogestrel → Etonogestrel | HSD17B isoforms | Not fully characterized | Non-steroidal anti-inflammatory drugs |
Extrahepatic metabolism contributes significantly to this pathway. Intestinal mucosa studies demonstrate substantial first-pass metabolism of desogestrel, with 28.9% ± 11.4% converting to unconjugated Phase I metabolites, including 3α-hydroxydesogestrel. Intestinal biotransformation also yields sulfate (13.3% ± 2.6%) and glucuronide (2.5% ± 1.5%) conjugates, indicating competing phase II metabolism [4].
The precursor relationship between desogestrel and 3α-hydroxydesogestrel exemplifies targeted prodrug design. Desogestrel itself exhibits negligible progesterone receptor binding. Its structural optimization—specifically, the 3-deoxo configuration—requires enzymatic activation to generate therapeutically active metabolites. This design enhances oral bioavailability by delaying premature receptor engagement while enabling controlled generation of the high-affinity ligand etonogestrel via 3α-hydroxydesogestrel [5].
3α-Hydroxydesogestrel participates in steroid hormone pathways primarily as a metabolic intermediate rather than an endogenously active hormone. Its significance lies in its position within the metabolic cascade that generates potent synthetic progestins from their prodrug precursors.
Table 3: Relative Hormone Receptor Binding Affinities of Desogestrel Metabolites
Compound | Progesterone Receptor | Androgen Receptor | Estrogen Receptor | Glucocorticoid Receptor |
---|---|---|---|---|
Desogestrel | 1% | 0% | 0% | 0% |
3α-Hydroxydesogestrel | 5% | 0% | 0% | Not determined |
3β-Hydroxydesogestrel | 13% | 3% | 2% | Not determined |
Etonogestrel (3-ketodesogestrel) | 150% | 20% | 0% | 14% |
5α-Dihydroetonogestrel | 9% | 17% | 0% | Not determined |
Data adapted from receptor binding studies in [5]
Appendix: Standard Identifiers for 3α-Hydroxydesogestrel
Identifier Type | Value |
---|---|
CAS Number | 70805-84-4 |
IUPAC Name | (3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Synonyms | 3α-Hydroxydesogestrel; Desogestrel Impurity 2; 18,19-Dinorpregn-4-en-20-yne-3,17-diol, 13-ethyl-11-methylene-, (3α,17α)-; 5B0JZH6AB6; UNII-5B0JZH6AB6 |
Molecular Formula | C22H30O2 |
Molecular Weight | 326.48 g/mol |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7